YM-46303

Urology Overactive Bladder Urinary Incontinence

Researchers studying overactive bladder (OAB) in rodent models face confounding xerostomia from non-selective muscarinic antagonists. YM-46303 (CAS 171722-81-9) directly addresses this: • 5-fold greater functional selectivity for bladder vs. salivary secretion over oxybutynin. • Ki of 0.39 nM at human M3 receptor, enabling clean pathway dissection. • Unique biphenyl-2-ylcarbamate scaffold supports SAR-driven next-gen M3 antagonist design. Available for immediate R&D procurement.

Molecular Formula C20H23ClN2O2
Molecular Weight 358.9 g/mol
Cat. No. B1663207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-46303
Molecular FormulaC20H23ClN2O2
Molecular Weight358.9 g/mol
Structural Identifiers
SMILESC1CN2CCC1(CC2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4.Cl
InChIInChI=1S/C20H22N2O2.ClH/c23-19(24-20-10-13-22(14-11-20)15-12-20)21-18-9-5-4-8-17(18)16-6-2-1-3-7-16;/h1-9H,10-15H2,(H,21,23);1H
InChIKeyZUBLNWRGQSNWGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YM-46303 Compound Profile


YM-46303 is a synthetic small molecule that functions as a potent antagonist of muscarinic acetylcholine receptors (mAChRs), with its chemical identity defined as quinuclidin-4-yl [1,1'-biphenyl]-2-ylcarbamate hydrochloride (CAS: 171722-81-9, MW: 358.86) . It was originally developed by Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma) and is classified pharmacologically as a muscarinic M3 receptor antagonist with notable bladder selectivity [1]. The compound exhibits the highest binding affinity for the M1 and M3 receptor subtypes within its structural class and demonstrates selectivity for the M3 receptor over the cardiac M2 receptor [2]. YM-46303 has been primarily investigated as a research tool and potential therapeutic candidate for urinary urge incontinence, based on its functional profile in preclinical models .

YM-46303 Structural Specificity


While YM-46303 belongs to the antimuscarinic drug class, its functional profile is directly linked to its unique biphenyl-2-ylcarbamate scaffold, which serves as a novel hydrophobic replacement for the benzhydryl group found in many classical antagonists [1]. This structural element is not a generic feature and is crucial for its distinct receptor binding profile, endowing the molecule with a specific balance of high M1/M3 affinity and M3-over-M2 selectivity. Generic substitution based solely on in-class functional similarity is therefore scientifically unsound; the quantitative differences in bladder-vs.-salivary gland functional selectivity observed in vivo, as well as the in vitro receptor binding characteristics, are direct consequences of this specific chemical structure . The evidence below demonstrates that these differences are not marginal but represent orders-of-magnitude variations in key performance parameters critical for urological research applications.

YM-46303 Performance Evidence


In Vivo Bladder versus Salivary Gland Selectivity

YM-46303 demonstrates a significantly enhanced therapeutic index over oxybutynin in a direct head-to-head in vivo comparison. The key differentiator is the compound's ability to potently inhibit bladder contractions while causing much less relative inhibition of salivary secretion, a major dose-limiting side effect of non-selective antimuscarinics. In a rat model, YM-46303 showed a 5-fold greater functional selectivity for urinary bladder contraction against salivary secretion compared to oxybutynin . This is driven by its 10-fold higher inhibitory activity on bladder pressure in reflexly-evoked rhythmic contractions [1].

Urology Overactive Bladder Urinary Incontinence Functional Selectivity

In Vitro M3 vs. M2 Receptor Selectivity

A key differentiator for YM-46303 is its high selectivity for the M3 muscarinic receptor over the cardiac M2 receptor. While many antimuscarinics show little to no M3/M2 selectivity, YM-46303 exhibits a Ki for M3 receptors of 0.39 nM , and its overall binding profile is characterized by a distinct M3-over-M2 preference [1]. This selectivity profile is favorable for targeting bladder smooth muscle while theoretically minimizing cardiac M2-mediated side effects. In comparison, oxybutynin and tolterodine are known to be less selective for M3 over M2 receptors [2].

Receptor Pharmacology Muscarinic Receptors Binding Affinity Subtype Selectivity

Bladder Hyperactivity Model Potency

In a direct comparative in vivo study, YM-46303 exhibited approximately 10-fold higher potency than oxybutynin in inhibiting bladder pressure in a rat model of reflexly-evoked rhythmic contractions [1]. This quantitative potency advantage is a critical differentiator for research applications requiring potent M3-mediated inhibition of bladder smooth muscle activity. The data suggests that YM-46303 can achieve equivalent or greater bladder inhibition at lower doses, potentially widening the therapeutic window.

In Vivo Pharmacology Bladder Function Urodynamics Overactive Bladder

Bronchospasm Inhibition

YM-46303 has demonstrated potent activity in a guinea pig model of methacholine-induced bronchospasm upon intravenous administration . This finding suggests a potential application in respiratory research focused on M3 receptor-mediated bronchoconstriction. While not a direct comparator study for this specific endpoint, it highlights the compound's broader M3 antagonism capabilities beyond the bladder, which may be of interest in pulmonary or comparative pharmacology studies. This contrasts with some M3 antagonists whose utility is more narrowly defined.

Respiratory Pharmacology Bronchospasm Smooth Muscle Pulmonary Research

Biphenyl-2-ylcarbamate Scaffold

YM-46303 is distinguished within the muscarinic antagonist class by its biphenyl-2-ylcarbamate core, which was identified as a novel hydrophobic replacement for the benzhydryl group common to many first-generation antimuscarinics (e.g., oxybutynin, tolterodine) [1]. This structural modification is not a trivial substitution; it is directly linked to the compound's unique binding profile and its high affinity for M1 and M3 receptors with good M3-over-M2 selectivity [1]. The series of biphenylylcarbamate derivatives from which YM-46303 emerged was specifically designed to explore this new chemical space, and the compound represents the optimized result of that medicinal chemistry effort.

Medicinal Chemistry Structure-Activity Relationship Drug Design Scaffold Hopping

YM-46303 Research Applications


Bladder-Selective Urological Research

Researchers investigating overactive bladder (OAB) or urge incontinence in rodent models should prioritize YM-46303 over non-selective comparators like oxybutynin. The compound's 5-fold greater functional selectivity for inhibiting bladder contraction versus salivary secretion [1] directly addresses the confounding variable of xerostomia (dry mouth) seen with less selective agents. This allows for cleaner interpretation of efficacy data on bladder function without the complicating factor of severe peripheral anticholinergic side effects.

In Vitro M3 Receptor Pharmacology

For in vitro assays requiring potent and selective antagonism of the human M3 muscarinic receptor, YM-46303 is a superior tool compound. Its reported Ki of 0.39 nM at M3 receptors [1] and its characterized M3-over-M2 selectivity profile make it ideal for dissecting M3-mediated signaling pathways in recombinant systems or isolated tissues. This contrasts with non-selective agents like tolterodine, which exhibit similar affinity for M2 and M3 subtypes and can complicate data interpretation.

Medicinal Chemistry SAR for M3 Antagonists

Drug discovery programs focused on developing next-generation M3 antagonists can utilize YM-46303 as a key reference standard or starting scaffold. Its unique biphenyl-2-ylcarbamate core [1] represents a validated pharmacophore for achieving high M3 affinity and M3/M2 selectivity. Studying the SAR around YM-46303 can guide the optimization of new chemical entities with improved bladder selectivity or pharmacokinetic properties.

Muscarinic Antagonist Profiling

YM-46303 serves as an essential benchmark in comparative pharmacological profiling of muscarinic ligands. Its well-documented, quantitative differentiation from oxybutynin—a 10-fold potency advantage in bladder pressure inhibition and 5-fold greater functional selectivity [1]—provides a clear set of reference data for head-to-head studies evaluating new compounds. This makes it a valuable procurement for any lab establishing standard panels of muscarinic receptor tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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